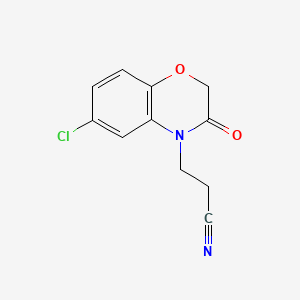

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile

Overview

Description

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Polybenzoxazine

Polybenzoxazines are a class of high-performance thermosets with excellent thermal stability, mechanical properties, and chemical resistance. The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate their improved thermal stability and dynamic mechanical properties compared to analogous polybenzoxazines without the phenylnitrile group. These materials are promising for advanced technological applications due to their enhanced glass transition temperature and thermal stability (Qi et al., 2009).

Fluorophore-Based Nicotinonitriles Synthesis

In another innovative application, a simplistic and highly effective protocol was developed for synthesizing a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This synthesis exploits a domino four-component condensation reaction, yielding compounds with strong blue-green fluorescence emission. Such compounds are significant for applications in materials science, offering substrate diversity and operative competence (Hussein et al., 2019).

Novel Energetic Materials

Research into novel trinitroethanol derivatives has led to the development of high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines. These materials exhibit better energetic performance and environmental friendliness, making them suitable for applications in solid composite propellants and gas generant compositions for airbag inflators (Gidaspov et al., 2016).

Multifunctional Benzoxazines

Multifunctional benzoxazines feature low polymerization temperatures and diverse polymer structures. The study of benzoxazines derived from phenol-, resorcinol-, and phloroglucinol shows the relationship between monomer reactivity and oxazine functionality, highlighting the potential for new polymerization pathways and the formation of diverse polymer structures (Soto et al., 2016).

Advanced Coordination Chemistry

The adaptable coordination chemistry of related benzoxazine compounds towards zinc(II) and mercury(II) demonstrates their versatility in providing different environments to the metal center. This research opens up new possibilities in the development of metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis, molecular recognition, and materials science (Ardizzoia et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is human topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The compound interacts with its target, human topoisomerase I, by inhibiting its activity .

Pharmacokinetics

Its molecular weight (23665400), density (1357g/cm3), and boiling point (5395ºC at 760 mmHg) suggest that it may have good bioavailability .

Properties

IUPAC Name |

3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-2-3-10-9(6-8)14(5-1-4-13)11(15)7-16-10/h2-3,6H,1,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSJNBIUCRGWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391497 | |

| Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-20-8 | |

| Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

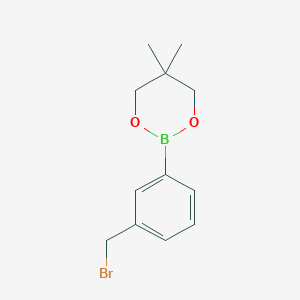

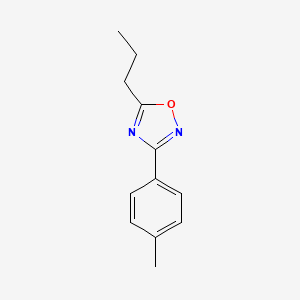

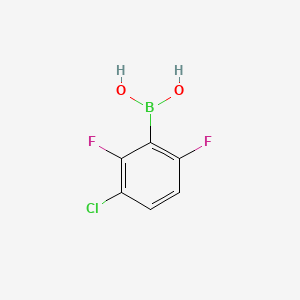

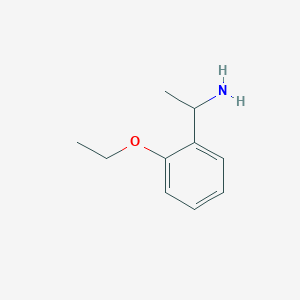

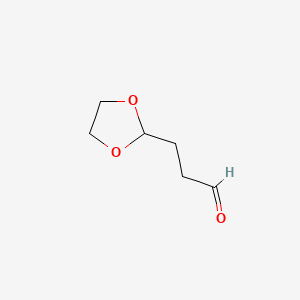

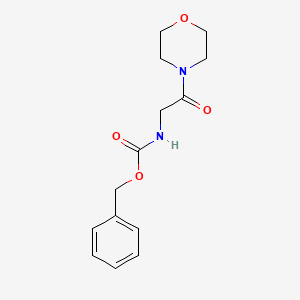

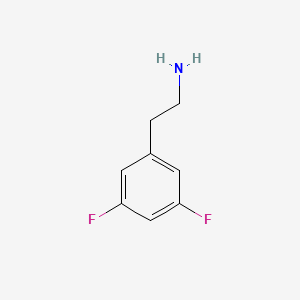

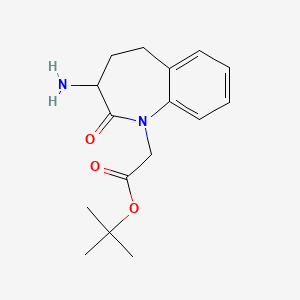

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)